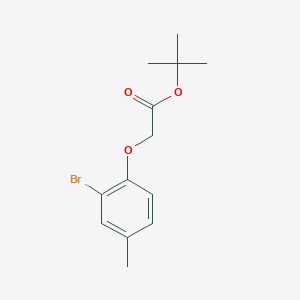
Tert-butyl 2-(2-bromo-4-methylphenoxy)acetate
Overview
Description
Tert-butyl 2-(2-bromo-4-methylphenoxy)acetate is a chemical compound with the empirical formula C13H17BrO3 and a molecular weight of 301.18 . It is a solid substance .
Synthesis Analysis
The synthesis of similar compounds like tert-butyl bromoacetate has been reported in the literature. For instance, tert-butyl bromoacetate has been used as building blocks during the synthesis of model N-substituted oligoglycines (peptoids) containing an N-linked lactoside side-chain .Molecular Structure Analysis
The SMILES string for this compound isCC(C)(C)OC(COC1=CC=CC=C1CBr)=O . This provides a textual representation of the compound’s molecular structure.
Scientific Research Applications
1. Degradation Pathways in Water Treatment
The degradation pathways of methyl tert-butyl ether (MTBE), which shares structural similarities with Tert-butyl 2-(2-bromo-4-methylphenoxy)acetate, were studied during the UV/H2O2 water treatment process. This research provides insights into the breakdown products and intermediates that can be generated from similar compounds in water treatment systems (Stefan, Mack, & Bolton, 2000).
2. Synthesis of Derivatives and Antioxidant Properties
The synthesis and applications of derivatives of tert-butyl phenols, which are structurally related to this compound, have been explored for their antioxidant properties in lubricant oils. This research highlights the potential use of similar compounds in industrial applications for enhancing the longevity and performance of lubricants (del Nogal Sánchez et al., 2010).
3. Applications in Organic Chemistry and Catalysis
This compound, due to its structural characteristics, can be inferred to have applications in organic synthesis. Related compounds have been utilized in various organic reactions, such as the synthesis of spirocyclic indoline lactones and halomethyl derivatives of furan-2-carboxylic acid, demonstrating the versatility of these compounds in organic synthesis and catalytic processes (Hodges, Wang, & Riley, 2004); (Pevzner, 2003).
Properties
IUPAC Name |
tert-butyl 2-(2-bromo-4-methylphenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrO3/c1-9-5-6-11(10(14)7-9)16-8-12(15)17-13(2,3)4/h5-7H,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTGFUKPYKUPMOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)OC(C)(C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1H-pyrrolo[2,3-b]pyridine-3-carbohydrazide](/img/structure/B1396744.png)

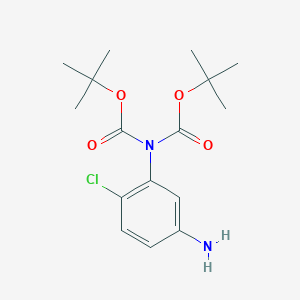


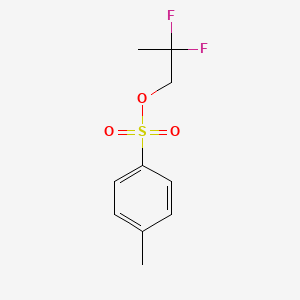

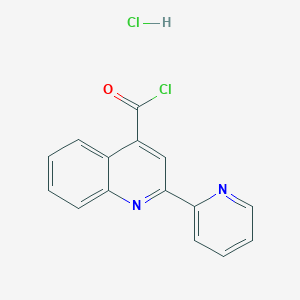
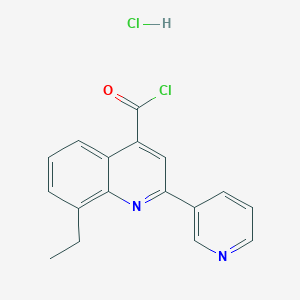

amine hydrochloride](/img/structure/B1396763.png)
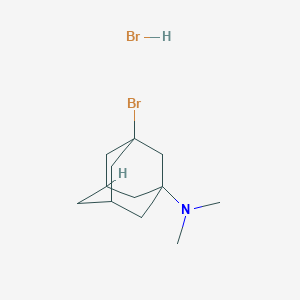
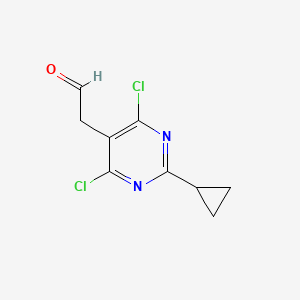
![6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1396766.png)
